2,3,3-Trimethylbutane-1-sulfonyl chloride
Overview
Description
2,3,3-Trimethylbutane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO2S. It is a sulfonyl chloride derivative, characterized by a sulfonyl group (SO2Cl) attached to a 2,3,3-trimethylbutane backbone. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-trimethylbutane-1-sulfonyl chloride typically involves the chlorosulfonation of 2,3,3-trimethylbutane. This process requires the use of chlorosulfonic acid (ClSO3H) under controlled conditions to ensure the formation of the desired sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactions, often carried out in specialized reactors designed to handle corrosive reagents and maintain precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions: 2,3,3-Trimethylbutane-1-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride to sulfides or sulfoxides.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Sulfonic Acids: Resulting from oxidation reactions.
Sulfides and Sulfoxides: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2,3,3-Trimethylbutane-1-sulfonyl chloride is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonic acids and sulfonamides.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It can be employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3,3-trimethylbutane-1-sulfonyl chloride exerts its effects involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution and addition reactions, forming a wide range of products.
Molecular Targets and Pathways:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamides, sulfates, and other derivatives.
Electrophilic Addition: The compound can undergo electrophilic addition reactions with nucleophiles, resulting in the formation of new carbon-sulfur bonds.
Comparison with Similar Compounds
Methanesulfonyl chloride (CH3SO2Cl)
Benzenesulfonyl chloride (C6H5SO2Cl)
p-Toluenesulfonyl chloride (p-CH3C6H4SO2Cl)
Tosyl chloride (TsCl)
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Properties
IUPAC Name |
2,3,3-trimethylbutane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2S/c1-6(7(2,3)4)5-11(8,9)10/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHIWQISPMBNAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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